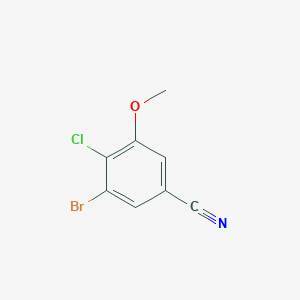
3-Bromo-4-chloro-5-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methoxybenzonitrile typically involves the bromination and chlorination of 5-methoxybenzonitrile. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-chloro-5-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile
- 4-Bromo-3-methoxybenzonitrile
- 3-Methoxybenzonitrile
Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-methoxybenzonitrile is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role.
Propiedades
Fórmula molecular |
C8H5BrClNO |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,1H3 |
Clave InChI |
YUPGHVOUUIUHIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C#N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681828.png)



![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)





